molecular formula C12H12N2OS B1330644 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde CAS No. 479400-30-1

1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B1330644
CAS No.: 479400-30-1
M. Wt: 232.3 g/mol
InChI Key: FELACOPTUQTZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a methylsulfanyl group, and a carbaldehyde functional group attached to the imidazole ring

Preparation Methods

The synthesis of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with methylthioacetic acid to form an intermediate, which is then cyclized to produce the imidazole ring. The carbaldehyde group can be introduced through formylation reactions using reagents such as formic acid or formamide under acidic conditions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity .

Chemical Reactions Analysis

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include alcohols, carboxylic acids, and substituted imidazoles .

Scientific Research Applications

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methylsulfanyl groups contribute to its binding affinity and specificity. The carbaldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. Pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signaling cascades .

Comparison with Similar Compounds

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

3-benzyl-2-methylsulfanylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELACOPTUQTZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321889
Record name 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479400-30-1
Record name 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.